molecular formula C14H14N2O2S B11747296 1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one

1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one

Cat. No.: B11747296
M. Wt: 274.34 g/mol
InChI Key: YRUNPDYPMGSPKP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step may involve cyclopropanation reactions using reagents like diazomethane.

    Addition of the mercapto group: Thiolation reactions using thiolating agents such as thiourea or thiols.

    Benzylidene substitution: This can be done through a condensation reaction with 4-methoxybenzaldehyde.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-2-mercapto-4-(4-chlorobenzylidene)-1H-imidazol-5(4H)-one
  • 1-Cyclopropyl-2-mercapto-4-(4-nitrobenzylidene)-1H-imidazol-5(4H)-one

Uniqueness

1-Cyclopropyl-2-mercapto-4-(4-methoxybenzylidene)-1H-imidazol-5(4H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H14N2O2S

Molecular Weight

274.34 g/mol

IUPAC Name

3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C14H14N2O2S/c1-18-11-6-2-9(3-7-11)8-12-13(17)16(10-4-5-10)14(19)15-12/h2-3,6-8,10H,4-5H2,1H3,(H,15,19)

InChI Key

YRUNPDYPMGSPKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CC3

Origin of Product

United States

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